2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine
Overview
Description
2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative with the molecular formula C9H9FI2N2 and a molecular weight of 417.99 g/mol . This compound is characterized by the presence of fluorine and iodine atoms on the pyridine ring, along with a pyrrolidine group attached to the nitrogen atom.
Preparation Methods
The synthesis of 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine typically involves the introduction of fluorine and iodine atoms onto the pyridine ring, followed by the attachment of the pyrrolidine group. One common synthetic route includes the following steps:
Pyrrolidine Substitution: The attachment of the pyrrolidine group to the nitrogen atom of the pyridine ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms, along with the pyrrolidine group, contribute to its unique chemical properties, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine can be compared with other similar compounds, such as:
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine: This compound has one less iodine atom and may exhibit different reactivity and biological activity.
3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: The presence of a chlorine atom instead of an iodine atom can alter its chemical and biological properties.
2-Fluoro-6-(pyrrolidin-1-yl)-3-(trimethylsilyl)ethynyl)pyridine: The addition of a trimethylsilyl group introduces new functional possibilities.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the presence of the pyrrolidine group.
Properties
IUPAC Name |
2-fluoro-3,4-diiodo-6-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FI2N2/c10-9-8(12)6(11)5-7(13-9)14-3-1-2-4-14/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFDZAFDZLXQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=C2)I)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FI2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673614 | |
Record name | 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-88-0 | |
Record name | 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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